molecular formula C35H50N2O5 B7959196 N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid

N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid

Cat. No.: B7959196
M. Wt: 578.8 g/mol
InChI Key: QSLZLALQKVTARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid typically involves the protection of glycine with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group can be introduced by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The tert-butoxyethyl group is then introduced to protect the amino group, followed by the formation of the dicyclohexylamine salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc group.

    Acids and Bases: Used for hydrolysis of the ester bond.

Major Products Formed

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid involves the protection and deprotection of the amino group in peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butoxyethyl group provides additional protection and stability. The dicyclohexylamine salt enhances the solubility and handling of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid is unique due to its combination of the Fmoc and tert-butoxyethyl groups, providing enhanced protection and stability during peptide synthesis. The dicyclohexylamine salt form also improves its solubility and ease of use compared to other similar compounds .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5.C12H23N/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-11,20H,12-15H2,1-3H3,(H,25,26);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLZLALQKVTARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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